molecular formula C21H23FN4O3 B2674832 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396847-17-8

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2674832
CAS No.: 1396847-17-8
M. Wt: 398.438
InChI Key: IVJJQDYMTBEXDK-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture designed for targeted biological activity, integrating multiple heterocyclic systems including a 1H-pyrazole core, a morpholino ring, and a furan moiety. The presence of the furan ring is of particular note, as this structural component is widely recognized as a privileged scaffold in drug discovery. Furan-containing compounds demonstrate a broad spectrum of bioactivities, often contributing to enhanced binding affinity and selectivity towards therapeutic targets due to their electron-rich nature and capacity for hydrogen bonding and π-π stacking interactions . The specific structural elements of this compound suggest potential for application in early-stage research, particularly in the study of receptor modulation. The inclusion of both a 4-fluorophenyl group and a morpholinoethyl side chain are common features in compounds designed for high receptor affinity and improved pharmacokinetic properties. Researchers may find this compound valuable for probing enzyme inhibition pathways, investigating allosteric binding sites, or as a lead structure in the development of novel therapeutic agents. Its multi-heterocyclic design offers a versatile template for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)21(27)23-14-19(20-3-2-10-29-20)26-8-11-28-12-9-26/h2-7,10,13,19H,8-9,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJQDYMTBEXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving a furan derivative and an appropriate leaving group on the pyrazole.

    Morpholine Addition: The morpholine moiety can be introduced via a nucleophilic substitution reaction with a suitable electrophile.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO₄

    Reducing Agents: Pd/C with H₂, NaBH₄

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Furanones

    Reduction: Aminophenyl derivatives

    Substitution: Amino or thio-substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyrazole and morpholine rings suggests it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, possibly acting as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: The pyrazole ring can mimic the transition state of enzyme substrates, leading to enzyme inhibition.

    Receptor Binding: The morpholine and fluorophenyl groups can interact with receptor sites, modulating their activity.

    Pathways Involved: Potential pathways include the inhibition of kinases or modulation of G-protein coupled receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The target compound shares a pyrazole core with several analogs but differs in substituent patterns (Table 1). Key comparisons include:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Core Structure Substituents Functional Groups Notable Features
Target Compound Pyrazole 4-Fluorophenyl, morpholinoethyl, furan Carboxamide Enhanced solubility via morpholine
N-Substituted Pyrazolines () Pyrazoline 4-Fluorophenyl, bromo-/chlorophenyl, aryl Carbaldehyde, ethanone Saturated 5-membered ring
AB-CHMFUPPYCA () Pyrazole Cyclohexylmethyl, 4-fluorophenyl Carboxamide High lipophilicity
5-(4-Chlorophenyl)-... () Pyrazole Dichlorophenyl, pyridylmethyl Carboxamide Agrochemical applications
5-(4-Fluorophenyl)-... () Pyrazole Fluorophenyl, triazole Carbothioamide Thioamide enhances stability
  • Pyrazoline vs. Pyrazole : The pyrazoline derivatives () feature a saturated 5-membered ring, which may reduce conformational flexibility compared to the aromatic pyrazole core of the target compound .
  • Carboxamide vs.

Substituent Effects on Bioactivity

  • Fluorophenyl vs. Chlorophenyl : Chlorophenyl groups () increase lipophilicity compared to fluorophenyl, favoring membrane permeability but possibly reducing solubility .
  • Morpholinoethyl-Furan vs. Cyclohexylmethyl: The morpholinoethyl-furan substituent in the target compound likely enhances water solubility compared to the cyclohexylmethyl group in AB-CHMFUPPYCA (), which is more lipophilic and may target central nervous system receptors .
  • Triazole and Pyridylmethyl Groups : and highlight substituents like triazole and pyridylmethyl, which can engage in π-π stacking or metal coordination, respectively, influencing receptor binding .

Biological Activity

3-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to by its chemical name or CAS number 1396847-17-8, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in disease treatment.

Chemical Structure and Properties

The compound features several notable structural components:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Furan ring : Known for its role in drug design due to its ability to participate in various chemical reactions.
  • Morpholinoethyl group : Contributes to the compound's interaction with biological targets.

The molecular weight of this compound is approximately 398.4 g/mol, which is conducive to its bioavailability and interaction with biological systems .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within the body. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain kinases or enzymes that are critical in cancer progression.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) .

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity.

Cell LineIC50 (µM)Reference
MDA-MB-2314.2
MCF-72.4
T-47D10.10

These results suggest that the compound may be effective in treating breast cancer by inducing apoptosis and inhibiting cell proliferation.

Mechanistic Insights

Mechanistic studies have shown that the compound's anticancer activity may be attributed to:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, preventing cancer cells from proliferating.
  • Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins have been implicated in its apoptotic effects .

Case Studies

In a recent study evaluating a series of pyrazole derivatives, compounds similar to this compound were assessed for their anticancer potential. The results indicated that modifications in the structure significantly influenced their biological activity, underscoring the importance of the fluorophenyl and furan moieties .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A multi-step synthesis involving condensation of fluorophenyl precursors with morpholinoethyl-furan intermediates is typical. For example, Huibin Yang et al. (2008) demonstrated pyrazole carboxamide synthesis via coupling reactions using catalysts like EDCI/HOBt . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., temperature, solvent polarity, stoichiometry). Fractional factorial designs minimize experimental runs while identifying critical parameters .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR resolves substituent positions (e.g., fluorophenyl protons at ~7.2–7.4 ppm; morpholinoethyl protons at δ 2.5–3.5) .
  • LC-MS : Validates molecular weight (e.g., expected [M+H]+ ~428 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming morpholinoethyl spatial orientation .

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO-water gradients (<5% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulation with PEGylated liposomes improves bioavailability, as demonstrated for similar pyrazole derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced target binding or reduced off-target effects?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron distribution at the fluorophenyl ring and furan moiety, identifying sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., morpholinoethyl flexibility in kinase binding pockets) to prioritize derivatives . ICReDD’s workflow integrates computational predictions with high-throughput screening for iterative optimization .

Q. What experimental design frameworks are suitable for investigating substituent effects on biological activity while minimizing resource expenditure?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Optimizes substituent ratios (e.g., furan vs. morpholinoethyl groups) to balance potency and solubility .
  • Taguchi Arrays : Screens substituent libraries (e.g., fluorophenyl vs. chlorophenyl analogs) with orthogonal parameters (e.g., IC50, LogP) .

Q. How should researchers resolve discrepancies in reported biological activity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Meta-Analysis with Bland-Altman Plots : Quantifies inter-study variability in assay conditions (e.g., cell lines, serum concentrations) .
  • Standardized Assay Protocols : Adopt guidelines from pharmacopeial sources (e.g., controlled DMSO concentrations, replicate counts) to reduce variability .

Q. What safety protocols are critical for handling fluorophenyl-containing intermediates during large-scale synthesis?

  • Methodological Answer :
  • Ventilated Enclosures : Mitigate inhalation risks during fluorophenyl coupling reactions .
  • PPE Requirements : Nitrile gloves and chemical aprons mandatory, as per institutional Chemical Hygiene Plans .

Q. What methodologies assess the compound’s stability under varying storage conditions (e.g., light, humidity)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose samples to UV light (ICH Q1B) and 75% humidity to identify degradation pathways (e.g., morpholinoethyl hydrolysis) .
  • HPLC-PDA Monitoring : Tracks degradation products (e.g., free furan or fluorophenyl fragments) over 6-month accelerated stability trials .

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